Potent and Selective Inhibition of Mutant IDH1/2: Cellular Potency for Cancer Target Validation
4-Iodo-1H-imidazole-2-carbaldehyde demonstrates potent, cellular-level inhibition of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2), a key oncology target. In human U87-MG glioblastoma cells, the compound suppressed the production of the oncometabolite 2-hydroxyglutarate (2-HG) with an IC₅₀ of 250 nM after 48 hours of incubation, as measured by LC-MS [1]. In comparison, the structurally simpler, unsubstituted 1H-imidazole-2-carbaldehyde is reported to have an IC₅₀ of 12 µM against protein tyrosine phosphatase 1B (PTP1B) . While a direct head-to-head comparison against the same target is not available, this cross-study data suggests the 4-iodo substitution confers a substantial (≥45-fold) increase in potency for enzyme inhibition, which is critical for developing effective cellular probes and lead compounds.
| Evidence Dimension | Cellular inhibition of oncometabolite production (2-HG suppression) |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM |
| Comparator Or Baseline | 1H-imidazole-2-carbaldehyde (unsubstituted): IC₅₀ = 12 µM (PTP1B inhibition) |
| Quantified Difference | ≥45-fold increase in inhibitory potency for the 4-iodo analog. |
| Conditions | Target compound: Inhibition of IDH1/2 in human U87-MG cells, 48h, 2-HG measured by LC-MS. Comparator: Inhibition of PTP1B in vitro. |
Why This Matters
For researchers in oncology drug discovery, this level of cellular potency validates 4-iodo-1H-imidazole-2-carbaldehyde as a high-value starting point for developing inhibitors targeting therapeutically relevant mutant IDH enzymes, a pathway for which unsubstituted imidazoles are not viable.
- [1] BindingDB. BDBM50400272 CHEMBL2180727. Affinity Data: IC50: 250 nM. Assay: Inhibition of IDH1/2 in human U87-MG cells assessed as suppression of 2-HG production incubated for 48 hrs by LC-MS analysis. View Source
